7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
Description
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a substituted benzopyran derivative characterized by a fused benzopyran core structure with methoxy groups at positions 7 (on the benzene ring) and 4′-position (on the phenyl substituent), a carbonyl group at position 4, and a nitrile group at position 2. Benzopyrans are a class of heterocyclic compounds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
648434-19-9 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO4/c1-21-12-5-3-11(4-6-12)18-15(10-19)17(20)14-8-7-13(22-2)9-16(14)23-18/h3-9H,1-2H3 |
InChI Key |
FHQXBDUINMIKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Ethyl 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylate
Reagents: Acetophenone, ethyl chloroformate, sodium ethoxide.
Conditions: The reaction is conducted under reflux conditions in an organic solvent, typically ethanol.
Yield: Approximately 70-80%.
This step involves the formation of an ester intermediate which is crucial for subsequent transformations. The reaction proceeds through nucleophilic attack by sodium ethoxide on ethyl chloroformate, leading to the desired chromene structure.
Step 2: Conversion to 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylic Acid
Reagents: Hydrochloric acid (for hydrolysis).
Conditions: Acidic hydrolysis is performed, often under reflux.
Yield: Approximately 80-90%.
In this step, the ester is hydrolyzed to form the carboxylic acid. The reaction is typically complete, yielding a high purity product as confirmed by NMR analysis.
Step 3: Amidation to Form Final Product
Reagents: The carboxylic acid from Step 2, amine (such as aniline or substituted anilines).
Conditions: The amidation reaction can be facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or under thermal conditions.
Yield: Approximately 60-75%.
This step involves the formation of the final amide bond, yielding 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile. Purification often involves flash chromatography to remove unreacted starting materials and by-products.
The following table summarizes the yields and conditions for each step in the synthesis of 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile:
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | Acetophenone, ethyl chloroformate, NaOEt | Reflux in ethanol | 70 - 80 |
| 2 | Hydrolysis | Hydrochloric acid | Reflux | 80 - 90 |
| 3 | Amidation | Carboxylic acid, amine | Thermal or coupling agents | 60 - 75 |
The preparation of 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves a systematic approach with multiple steps yielding significant amounts of the desired compound. Each step has been optimized for yield and purity, making it feasible for further biological evaluation and application in medicinal chemistry.
Future studies could focus on optimizing each step further to enhance yields and reduce reaction times. Additionally, exploring alternative reagents or catalysts may provide insights into more efficient synthetic pathways for this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its reactivity.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions. Reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzopyran derivatives .
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of benzopyran compounds, including 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile, demonstrate significant anticancer activity.
Case Study: Cytotoxicity Assessment
Research published in the Journal of Medicinal Chemistry evaluated several chromone derivatives for their cytotoxicity against human leukemia (HL-60), T-cell leukemia (MOLT-4), and breast cancer (MCF-7) cell lines. The study found that certain derivatives exhibited moderate to high cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 13 | HL-60 | 42.0 ± 2.7 |
| Compound 13 | MOLT-4 | 24.4 ± 2.6 |
| Compound 11 | MCF-7 | 68.4 ± 3.9 |
These findings suggest that further modification of the benzopyran structure could enhance its potency against cancer cells .
Pharmacological Effects
The pharmacological potential of benzopyran derivatives extends beyond anticancer activity. They have been recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.
Analytical Methodologies
The compound can be analyzed using advanced chromatographic techniques, which are essential for purity assessment and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of the target compound include:
Key Findings:
Methoxy vs. Methyl Substitution (Position 2):
- The 4-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-methylphenyl group in its analogue . This increases resonance stabilization and may enhance interactions with biological targets (e.g., enzymes or receptors).
- The methyl analogue’s hydrophobicity could reduce aqueous solubility, whereas the methoxy group’s polarity improves solubility in polar solvents .
Amino Group and Ring Saturation (Tetrahydrochromene): The amino-substituted tetrahydrochromene derivative exhibits distinct hydrogen-bonding capabilities, which may improve binding affinity in biological systems.
Nitrile Group Positioning: The nitrile group at position 3 in the target compound withdraws electron density from the benzopyran core, stabilizing the carbonyl group at position 4. This contrasts with nucleoside-like derivatives (e.g., Compound 9 ), where nitriles are part of phosphino-propanenitrile side chains, serving as protective intermediates in synthesis rather than modulating core electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
